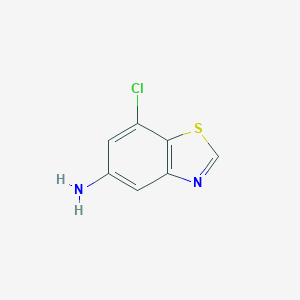

7-Chloro-1,3-benzothiazol-5-amine

Description

Properties

CAS No. |

196205-26-2 |

|---|---|

Molecular Formula |

C7H5ClN2S |

Molecular Weight |

184.65 g/mol |

IUPAC Name |

7-chloro-1,3-benzothiazol-5-amine |

InChI |

InChI=1S/C7H5ClN2S/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,9H2 |

InChI Key |

JTRVHAIGBGLSBQ-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C2=C1N=CS2)Cl)N |

Canonical SMILES |

C1=C(C=C(C2=C1N=CS2)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 7 Chloro 1,3 Benzothiazol 5 Amine and Its Derivatives

Precursor-Based Synthetic Approaches

Precursor-based methods are foundational in benzothiazole (B30560) synthesis, relying on the assembly of the heterocyclic ring from appropriately substituted starting materials. These strategies include cyclocondensation reactions, one-pot syntheses, and multi-step protocols.

Cyclocondensation is one of the most common methods for constructing the benzothiazole ring. researchgate.net This approach typically involves the reaction of a 2-aminothiophenol (B119425) derivative with a compound containing a carbonyl or cyano group. mdpi.com The reaction proceeds through a nucleophilic attack of the aminothiophenol on the electrophilic carbon, followed by cyclization and dehydration or another elimination step to form the fused ring system. ekb.eg

Various reagents can serve as the one-carbon component in this reaction, including aldehydes, carboxylic acids, acyl chlorides, and esters. mdpi.comresearchgate.net For instance, the condensation of 2-aminothiophenols with aldehydes is a widely used method, often facilitated by a catalyst. ekb.eg Similarly, carboxylic acids can be condensed with 2-aminothiophenols, sometimes under harsh conditions or with microwave assistance to drive the reaction. researchgate.net The reaction of 2-aminothiophenol with acyl chlorides is another efficient route to 2-substituted benzothiazoles. mdpi.com

A plausible mechanism for the formation of benzothiazoles from 2-aminothiophenol and benzaldehyde (B42025) involves the initial nucleophilic attack of the amino group on the aldehyde's carbonyl carbon, forming an intermediate that subsequently cyclizes. ekb.eg

An example includes the one-pot, three-component reaction between thiols, oxalyl chloride, and 2-aminothiophenol, which allows for the simultaneous formation of C-N and C-S bonds under mild conditions. mdpi.com Another strategy involves the reaction of 2-iodoanilines, benzylamines, and elemental sulfur, catalyzed by copper, to yield 2-arylbenzothiazoles. tandfonline.com These methods are attractive due to their operational simplicity and efficiency, though they can sometimes be less suitable for producing complex substitution patterns compared to multi-step approaches. nih.gov

Multi-step synthesis provides a highly controlled and versatile approach for preparing complex benzothiazole derivatives, including those with specific substitution patterns like 7-Chloro-1,3-benzothiazol-5-amine. ontosight.ai These protocols involve the sequential modification of a starting aromatic compound to introduce the necessary functional groups before the final ring-closing step. researchgate.net

A common strategy begins with a substituted aniline (B41778) or nitroaniline. researchgate.net For example, the synthesis of a related compound, 2-amino-6-fluoro-7-chloro-1,3-benzothiazole, starts from 4-fluoro-3-chloro aniline, which is treated with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid to form the benzothiazole ring. scholarsresearchlibrary.com Another multi-step sequence might involve the protection of an amino group, reduction of a nitro group, and subsequent bromination before the final cyclization. researchgate.net The synthesis of 7-Chloro-2-aminobenzothiazole generally involves chlorination and amination steps on a pre-existing benzothiazole derivative. ontosight.ai These step-wise approaches allow for precise control over the regiochemistry of the final product.

Catalytic Synthesis Methods

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and improved selectivity. The synthesis of benzothiazoles has significantly benefited from the development of various catalytic systems, particularly those based on transition metals.

Transition metals such as copper (Cu), palladium (Pd), iron (Fe), and nickel (Ni) are widely employed to catalyze the formation of the C-S and C-N bonds essential for the benzothiazole ring system. rsc.orgnih.gov These catalysts can facilitate intramolecular cyclizations of appropriately substituted precursors. rsc.org

Copper-catalyzed reactions are particularly common. For example, copper salts can catalyze the synthesis of 2-arylbenzothiazoles from o-iodoanilines, arylacetic acids, and elemental sulfur. rsc.org Copper(I) has also been used to mediate the intramolecular cyclization of ortho-brominated imino-1,2,3-dithiazoles to form polyfunctionalized benzothiazoles. researchgate.net Palladium catalysts are effective in cross-coupling reactions to form 2-substituted benzothiazoles and can also be used in the intramolecular cyclization of N-(2-halo)arylthioureas. researchgate.nettandfonline.com Iron-catalyzed reactions provide a more cost-effective and less toxic alternative for synthesizing benzothiazole derivatives. researchgate.net

The table below summarizes various transition metal-catalyzed reactions for benzothiazole synthesis.

| Catalyst | Precursors | Reaction Type | Reference |

| Copper (Cu) | o-Iodoanilines, Arylacetic acids, Sulfur | Cross-coupling/Cyclization | rsc.org |

| Palladium (Pd) | N-(2-halo)arylthioureas | Intramolecular Cyclization | tandfonline.com |

| Iron (Fe) | N-arylthiobenzamides | Bromination/O-cyclization | researchgate.net |

| Nickel (Ni) | N-arylthioureas | Intramolecular Cyclization | nih.gov |

| Ruthenium (Ru) | N-arylthioureas | C-H Functionalization | nih.gov |

Green Chemistry Principles in Benzothiazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ripublication.com In benzothiazole synthesis, these principles are applied through various strategies, including the use of environmentally benign solvents, alternative energy sources, and recyclable catalysts. mdpi.comnih.gov

Water is an ideal green solvent, and several methods for benzothiazole synthesis have been developed to be performed in aqueous media. rsc.org For example, the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide can be carried out efficiently in water. rsc.org Microwave irradiation is another green technique that can significantly reduce reaction times and improve yields, as seen in the condensation of 2-aminothiophenols with carboxylic acids. researchgate.netresearchgate.net

The use of visible light as a clean energy source is also gaining traction. mdpi.com Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes has been demonstrated, often proceeding under an air atmosphere without the need for harsh oxidants. mdpi.com Furthermore, the development of heterogeneous and recyclable catalysts, such as SnP₂O₇, aligns with green chemistry principles by simplifying product purification and minimizing catalyst waste. mdpi.com

Aqueous Media Synthesis

The use of aqueous media in organic synthesis is a cornerstone of green chemistry, aiming to reduce reliance on toxic organic solvents. researchgate.net For the synthesis of benzothiazoles, reactions can be performed in a water-methanol mixed solvent, which can lead to high yields at room temperature. mdpi.com In some cases, samarium triflate has been used as a reusable acid catalyst for the condensation of o-aminophenols or o-aminothiophenols with aldehydes in an aqueous medium under mild conditions. organic-chemistry.org Another approach involves using a mixture of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) as a catalyst in ethanol (B145695) at room temperature, which provides excellent yields and short reaction times. mdpi.com The development of processes in aqueous micellar media, using surfactants like TPGS-750-M, further showcases the move towards environmentally friendly cyclization reactions for benzoxazoles, a related class of compounds, which can be applied to benzothiazole synthesis. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating the synthesis of heterocyclic compounds, often leading to higher yields and significantly reduced reaction times compared to conventional heating methods. researchgate.netnih.gov The synthesis of 7-chloro-6-fluoro-benzothiazol-2-yl-amine derivatives has been successfully achieved using microwave irradiation. researchgate.netorientjchem.org For instance, the reaction of 2-aminobenzothiazole (B30445) with hydrazine (B178648) hydrate (B1144303) can be conducted under microwave irradiation for just 6 minutes at 300 W. ijpbs.com This rapid and efficient method is also applied to the synthesis of various 1,3-benzothiazol-2(3H)-one derivatives. nih.gov The condensation of 2-aminothiophenol with aromatic aldehydes can be performed under solvent-free and catalyst-free conditions using microwave irradiation, highlighting the efficiency and environmental benefits of this technique. pharmacyjournal.inorganic-chemistry.org However, the use of heterocyclic aldehydes under microwave conditions may result in lower yields due to the potential cleavage of the heterocyclic nucleus. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Compound Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 7-Substituted-6-fluoro-benzothiazolo-tetrazole | Microwave | Shorter | Higher | orientjchem.org |

| 2-Aryl-benzothiazoles | Microwave | Shorter | Great | pharmacyjournal.in |

| 2-Substituted Benzothiazoles | Microwave | 4-8 min | 92-98% | mdpi.com |

Solvent-Free Reaction Conditions

Solvent-free synthesis is another green chemistry approach that minimizes waste and simplifies product purification. pharmacyjournal.in Several benzothiazole derivatives have been synthesized under such conditions. One method involves the reaction of 2-aminobenzothiazole with substituted aromatic aldehydes in the presence of a few drops of glacial acetic acid in methanol (B129727), followed by refluxing. derpharmachemica.com A more direct solvent-free approach involves the condensation of 2-aminothiophenol with benzoic acid derivatives using molecular iodine in a one-pot, solid-phase reaction, yielding excellent results in just 10 minutes. pharmacyjournal.in Similarly, the reaction of ortho-aminothiophenol with various fatty acids can be performed under microwave irradiation without a solvent, using P₄S₁₀ as a catalyst. mdpi.com Stainless steel has also been employed to drive the decarboxylative acyl radical generation from α-keto acids for the solvent-free synthesis of 2-arylbenzothiazoles at room temperature. organic-chemistry.org

Optimization of Synthesis Parameters

The optimization of synthetic routes is critical for improving efficiency, yield, and purity. This involves the systematic adjustment of reaction conditions such as catalysts, solvents, temperature, and reaction time.

Regioselectivity Control

Regioselectivity, the control over the orientation of chemical bond formation, is crucial in the synthesis of substituted benzothiazoles. In reactions involving 2-aminobenzothiazoles with enaminonitriles and enaminones, the regioselectivity of the initial attack—whether at the endocyclic ring nitrogen or the exocyclic amino group—can be controlled by the reaction medium. researchgate.net In acidic conditions, the endocyclic nitrogen is the primary reactive site, whereas in neutral or basic media, the exocyclic amino group demonstrates higher reactivity. researchgate.net The synthesis of 2-arylbenzothiazoles from N-arylthioamides can also be controlled. Depending on the catalyst and conditions, the reaction can be directed to produce specific isomers, as demonstrated in copper-catalyzed intramolecular C–S cross-coupling reactions.

Table 2: Regioselectivity in Benzothiazole Synthesis

| Reactants | Conditions | Reactive Site | Outcome | Reference |

|---|---|---|---|---|

| 2-Aminobenzothiazole + Enaminonitriles | Acidic Medium | Endocyclic Nitrogen | Specific pyrimido[2,1-b] derpharmachemica.comjocpr.combenzothiazole derivatives | researchgate.net |

Yield Enhancement Strategies

Various strategies are employed to enhance the yield of benzothiazole synthesis. The choice of catalyst is a significant factor. For instance, using H₂SO₄·SiO₂ in ethanol has been shown to improve reaction rates and yields compared to unsupported sulfuric acid. ijpsr.com In the synthesis of 2-arylbenzothiazoles, a catalyst system of Cu(OAc)₂ with Et₃N in ethanol at 70°C provides optimal results. ijpsr.com Solvent selection also plays a critical role; while dimethylformamide (DMF) can be used, DMSO is often more efficient due to better reagent dissolution. ijpsr.com For the cyclization of 2-aminothiophenol derivatives, maintaining reflux temperatures ensures complete reaction, and the use of specific solvents like ethanol for cyclization and DMF for subsequent methylation can optimize the yield of the final product. Microwave-assisted synthesis frequently provides higher yields in shorter reaction times compared to conventional methods. researchgate.net

Influence of Substituent Patterns on Synthesis Outcomes

The electronic nature of substituents on the aromatic rings of reactants significantly impacts the synthesis of benzothiazole derivatives. mdpi.com In many reactions, aldehydes bearing electron-donating groups (EDG) tend to give higher yields of 2-substituted benzothiazoles compared to those with electron-withdrawing groups (EWG). mdpi.com For example, in the synthesis of 7-chloro-2-[3-(4-chlorophenyl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl]-6-fluoro-1,3-benzothiazoles, the nature of the substituent on the benzaldehyde used to form the chalcone (B49325) intermediate influences the final product yield. jocpr.comjocpr.com The synthesis of thiazolidinones from 2-aminobenzothiazole derivatives also shows that the reaction proceeds differently based on the substituents present. derpharmachemica.com The substitution pattern on the benzothiazole ring itself, such as at the C-2, C-5, C-6, and C-7 positions, is known to alter the biological activities of the resulting compounds, which is a key consideration in medicinal chemistry. core.ac.ukresearchgate.net

Reactivity Profiling and Reaction Mechanisms of 7 Chloro 1,3 Benzothiazol 5 Amine

Electrophilic and Nucleophilic Reactivity Sites

The distribution of electron density within the 7-Chloro-1,3-benzothiazol-5-amine molecule determines its susceptibility to attack by electrophiles and nucleophiles. The amino group (-NH2) at the 5-position is a strong activating group, making the aromatic ring more electron-rich and thus more reactive towards electrophilic substitution. Conversely, the electron-withdrawing nature of the chlorine atom at the 7-position and the thiazole (B1198619) ring can influence the regioselectivity of these reactions.

The lone pair of electrons on the nitrogen atom of the amino group confers nucleophilic character to the molecule, allowing it to react with various electrophiles. nih.gov The thiazole ring itself contains heteroatoms (nitrogen and sulfur) with lone pairs of electrons, which can also act as nucleophilic sites under certain conditions.

Mechanistic Studies of Transformation Reactions

Detailed mechanistic studies on the transformation reactions of 7-Chloro-1,3-benzothiazol-5-amine are limited in the public domain. However, based on the reactivity of similar aminobenzothiazoles, several reaction pathways can be anticipated.

Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are expected to occur primarily on the benzene (B151609) ring. The directing effect of the powerful amino group at position 5 would favor substitution at the ortho and para positions (positions 4 and 6). However, the steric hindrance from the adjacent thiazole ring and the deactivating effect of the chlorine at position 7 would influence the final product distribution.

The amino group can readily undergo acylation, alkylation, and diazotization reactions, providing a versatile handle for further functionalization. For instance, the reaction with acyl chlorides or anhydrides would yield the corresponding amides.

Nucleophilic substitution reactions, particularly the displacement of the chlorine atom at the 7-position, are also conceivable, although they would likely require harsh reaction conditions or the presence of a strong nucleophile. The chloro function on similar heterocyclic systems has been shown to be replaceable by various nucleophiles. researchgate.net

Chemical Stability and Degradation Pathways

The chemical stability of 7-Chloro-1,3-benzothiazol-5-amine is an important consideration for its storage, handling, and application. Like many aromatic amines, it may be susceptible to oxidation, particularly in the presence of air and light, which could lead to the formation of colored impurities.

Studies on the degradation of the parent benzothiazole (B30560) molecule have shown that it can be broken down through various advanced oxidation processes, often involving hydroxylation of the benzene ring and eventual ring opening. nih.gov It is plausible that 7-Chloro-1,3-benzothiazol-5-amine could undergo similar degradation pathways under oxidative stress. The presence of the amino and chloro substituents would likely influence the rate and products of degradation.

The thermal stability of benzothiazole derivatives can be influenced by the nature and position of substituents. While specific data for 7-Chloro-1,3-benzothiazol-5-amine is not available, studies on related compounds suggest that decomposition often occurs at elevated temperatures, with the substituents playing a role in the initial decomposition temperature and the nature of the volatile products formed. mdpi.com

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group at the C-5 position of 7-chloro-1,3-benzothiazol-5-amine is a key functional handle for derivatization, most notably through condensation reactions with various aldehydes and ketones to form Schiff bases (imines). This reaction is typically carried out by refluxing the benzothiazole amine with the desired carbonyl compound in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid (e.g., glacial acetic acid or sulfuric acid) to facilitate the dehydration process.

The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (-N=CH-) linkage. A range of aromatic aldehydes, including substituted benzaldehydes and other heterocyclic aldehydes, can be employed to generate a library of Schiff base derivatives. For instance, condensation with substituted benzaldehydes yields the corresponding N-(substituted benzylidene)-7-chloro-1,3-benzothiazol-5-amine derivatives. These imine products are often stable, crystalline solids and serve as crucial intermediates for the synthesis of other heterocyclic systems.

Table 1: Examples of Schiff Base Synthesis Conditions

| Amine Reactant | Carbonyl Reactant | Solvent | Catalyst | Condition | Reference |

| 7-chloro-6-fluoro-2-aminobenzo(1,3)thiazole | Aromatic Aldehydes | Ethanol | Conc. H₂SO₄ | Reflux | acs.org |

| 2-amino-6-substituted benzothiazole | o-Vanillin | Ethanol | Piperidine | Reflux | |

| 2-amino-5-chlorobenzothiazole | Bromobenzaldehyde | Absolute Ethanol | - | Reflux, 6 hrs | researchgate.net |

Note: The conditions listed are for structurally similar benzothiazole amines and are representative of the methods applicable to 7-chloro-1,3-benzothiazol-5-amine.

Annulation Reactions for Fused Heterocyclic Systems

The Schiff bases derived from 7-chloro-1,3-benzothiazol-5-amine are pivotal precursors for annulation reactions, leading to the formation of various fused heterocyclic systems. These reactions involve the cyclization of the imine intermediate with appropriate reagents to construct new rings, thereby significantly increasing the structural complexity and modifying the physicochemical properties of the parent molecule.

Pyrazole (B372694) Ring Formation

The synthesis of pyrazole-containing benzothiazole derivatives can be achieved through a multi-step sequence commencing with the conversion of the 5-amino group into a hydrazine (B178648) derivative. This hydrazinyl-benzothiazole can then undergo condensation with 1,3-dicarbonyl compounds, such as pentane-2,4-dione, to yield the corresponding pyrazole-substituted benzothiazole.

Alternatively, a more direct approach involves the reaction of Schiff bases with hydrazine or its derivatives. Another established route to pyrazole formation is the reaction of chalcones with hydrazinyl-benzothiazole derivatives. Chalcones, which are α,β-unsaturated ketones, can be synthesized by the condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative. The subsequent reaction of the synthesized chalcone (B49325) with a hydrazinyl derivative of 7-chloro-1,3-benzothiazole (B1603452) in a solvent like ethanol, often with a catalytic amount of acid, leads to cyclization and the formation of a dihydropyrazole ring, which can be subsequently aromatized to the pyrazole. This method allows for the introduction of a wide variety of substituents on the resulting pyrazole ring, depending on the specific chalcone used. organic-chemistry.org

Thiazolidinone Ring Formation

Thiazolidinone rings, specifically 4-thiazolidinones, are readily synthesized from the Schiff base derivatives of 7-chloro-1,3-benzothiazol-5-amine. The most common method involves the cyclocondensation of the imine with a thiol-containing carboxylic acid, typically thioglycolic acid (mercaptoacetic acid).

In this reaction, the Schiff base is refluxed with thioglycolic acid in an inert solvent such as benzene or dioxane, often with a Dean-Stark apparatus to remove the water formed during the reaction. rsc.org The reaction proceeds via nucleophilic attack of the thiol group on the imine carbon, followed by an intramolecular cyclization through the elimination of a water molecule between the carboxylic acid group and the nitrogen atom of the original imine. mdpi.comacs.org This versatile synthesis allows for the creation of a diverse library of 3-(7-chloro-1,3-benzothiazol-5-yl)-2-(substituted-aryl)thiazolidin-4-ones, where the substituent at the 2-position of the thiazolidinone ring is determined by the aldehyde used in the initial Schiff base formation. nih.gov

Table 2: Synthesis of Thiazolidin-4-ones from Schiff Bases

| Schiff Base Precursor | Cyclizing Agent | Solvent | Condition | Reference |

| Benzothiazole-derived Schiff base | Thioglycolic acid | Dry Benzene | Reflux with Dean-Stark trap | researchgate.netrsc.org |

| Azolylindolyl Schiff's base | Mercaptoacetic acid | - | Ultrasonication | nih.gov |

| Vanillin-derived Schiff base | Mercaptoacetic acid | - | Cyclocondensation | acs.org |

Azetidinone Ring Formation

The synthesis of 2-azetidinones, also known as β-lactam rings, fused to the benzothiazole system is another important derivatization strategy. This is typically achieved through the Staudinger cycloaddition reaction, which involves the reaction of a Schiff base with a ketene (B1206846). In practice, the ketene is often generated in situ from an acyl chloride in the presence of a base.

The standard procedure involves treating the Schiff base derivative of 7-chloro-1,3-benzothiazol-5-amine with chloroacetyl chloride in the presence of a tertiary amine base, such as triethylamine (B128534), in an anhydrous solvent like dioxane or dimethylformamide (DMF). mdpi.com The triethylamine dehydrohalogenates the chloroacetyl chloride to form a highly reactive ketene, which then undergoes a [2+2] cycloaddition with the C=N bond of the Schiff base to form the four-membered azetidinone ring. elsevierpure.com This reaction is highly versatile, allowing for the synthesis of various substituted 1-(7-chloro-1,3-benzothiazol-5-yl)-3-chloro-4-(substituted-aryl)azetidin-2-ones. beilstein-journals.org

Table 3: Synthesis of Azetidin-2-ones from Schiff Bases

| Schiff Base Precursor | Reagent | Base | Solvent | Condition | Reference |

| 7-chloro-6-fluorobenzothiazole Schiff base | Chloroacetyl chloride | Triethylamine | Dioxane | Stirred at 0-5°C, then refluxed | acs.orgmdpi.com |

| Pyrazolo-benzothiazole Schiff base | Chloroacetyl chloride | Triethylamine | 1,4-Dioxane | 0°C, then stirred 18-20 hrs | beilstein-journals.org |

| Thiazole Schiff base | Chloroacetyl chloride | Triethylamine | Dioxane | Microwave irradiation (270W, 3-4 min) | elsevierpure.com |

Triazine and Triazole Incorporations

The structural framework of 7-chloro-1,3-benzothiazol-5-amine can be further elaborated by the incorporation of triazine and triazole moieties.

Triazine Derivatives: The synthesis of 1,3,5-triazine (B166579) derivatives typically starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a highly reactive precursor. The chlorine atoms on the triazine ring can be sequentially substituted by nucleophiles. The reaction of 7-chloro-1,3-benzothiazol-5-amine with cyanuric chloride, carefully controlling the stoichiometry and temperature, allows for the monosubstitution of one chlorine atom. The reaction is generally carried out at low temperatures (0-5 °C) in a suitable solvent like acetone (B3395972) or THF, with a base such as sodium carbonate or potassium carbonate to neutralize the HCl byproduct. nih.gov The remaining chlorine atoms on the triazine ring can then be substituted by other amines or nucleophiles in subsequent steps at higher temperatures, leading to a wide range of di- and tri-substituted triazine derivatives.

Triazole Derivatives: For the incorporation of a 1,2,4-triazole (B32235) ring, a common strategy involves converting the 5-amino group of the benzothiazole into a hydrazine derivative. This can be achieved by diazotization of the amine followed by reduction. The resulting 7-chloro-1,3-benzothiazol-5-yl-hydrazine can then be cyclized with various one-carbon sources. For example, reaction with formic acid or triethyl orthoformate can lead to the formation of a fused benzo beilstein-journals.orgnih.govthiazolo[x,y-z] acs.orgmdpi.combeilstein-journals.orgtriazole system. Another approach involves the reaction of the hydrazine with carbon disulfide in an alkaline medium, which, after further reaction steps, can yield triazole-thiol derivatives. researchgate.net

Regioselective C-H Functionalization

Direct C-H functionalization represents a powerful and atom-economical strategy for the derivatization of aromatic and heterocyclic compounds, avoiding the need for pre-functionalized starting materials. For 7-chloro-1,3-benzothiazol-5-amine, C-H functionalization can theoretically occur at several positions on the benzothiazole core.

Research on benzothiazoles has often focused on the C-H functionalization at the C2 position of the thiazole ring or at the C4 and C7 positions of the fused benzene ring, frequently guided by the thiazole nitrogen. nih.gov However, the regioselective functionalization of the amine-bearing benzene ring (at the C4 and C6 positions) is a more challenging prospect.

The primary amino group at the C5 position is an ortho-directing group. In principle, this directing ability could be harnessed to achieve regioselective C-H functionalization at the C4 or C6 positions. This would typically involve the use of a transition metal catalyst, such as palladium or rhodium, where the amino group (or a modified version of it, like an amide or pyrimidyl group) coordinates to the metal center and directs the catalytic functionalization to the adjacent C-H bond. acs.org Such reactions could include arylation, alkylation, or acylation. While this approach is well-established for simpler anilines, its application to the specific scaffold of 7-chloro-1,3-benzothiazol-5-amine is a developing area of research. The electronic properties of the fused thiazole ring and the chloro-substituent at C7 would significantly influence the reactivity and selectivity of such transformations.

Advanced Derivatization and Structural Modification of 7-Chloro-1,3-benzothiazol-5-amine

Disclaimer: The following article details potential synthetic modifications of 7-Chloro-1,3-benzothiazol-5-amine. Due to the limited availability of specific research data for this exact compound in the public domain, the described reactions are based on established chemical principles and findings reported for structurally similar aminobenzothiazole derivatives. The reaction conditions and outcomes should be considered predictive and would require experimental validation for this specific substrate.

Computational and Theoretical Investigations of 7 Chloro 1,3 Benzothiazol 5 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of 7-Chloro-1,3-benzothiazol-5-amine, offering valuable information about its geometry, stability, and reactivity.

Geometrical Parameters and Conformational Analysis

DFT calculations are used to determine the optimized geometry of 7-Chloro-1,3-benzothiazol-5-amine, including bond lengths, bond angles, and dihedral angles. dntb.gov.ua This information is essential for understanding the molecule's three-dimensional structure and how it might interact with biological targets. Conformational analysis, often performed alongside DFT calculations, helps identify the most stable arrangement of atoms in the molecule, which is crucial for its biological activity. arxiv.org For instance, the planarity of the benzothiazole (B30560) ring system and the orientation of the amino and chloro substituents can significantly influence how the molecule fits into a protein's binding site. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. dntb.gov.ua The energy of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's chemical reactivity and kinetic stability. bohrium.com For 7-Chloro-1,3-benzothiazol-5-amine, a smaller HOMO-LUMO gap suggests higher reactivity, which can be correlated with its biological activity. The distribution of HOMO and LUMO across the molecule can also identify the regions most likely to be involved in electron donation and acceptance, respectively, providing insights into potential reaction mechanisms. nanobioletters.com

| Parameter | Value |

|---|---|

| HOMO Energy | -6.3 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.2 eV |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org It is a critical tool for understanding how 7-Chloro-1,3-benzothiazol-5-amine might interact with specific protein targets.

Ligand-Protein Interaction Modeling

In ligand-protein interaction modeling, the 7-Chloro-1,3-benzothiazol-5-amine molecule (the ligand) is placed into the binding site of a target protein. The model then predicts the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. ijpsr.com This information is invaluable for structure-based drug design, as it allows researchers to visualize how the ligand fits into the active site of a protein and to propose modifications that could enhance its binding and, consequently, its therapeutic effect. researchgate.net

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| EGFR Kinase | -9.5 | Met793, Lys745 |

| DprE1 | -8.4 | Cys387, Tyr314 |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies are used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. spu.edu.sy These models can then be used to predict the activity of new, untested compounds.

QSAR studies on benzothiazole derivatives often involve calculating various molecular descriptors that quantify the physicochemical properties of the molecules, such as hydrophobicity, electronic effects, and steric properties. researchgate.net These descriptors are then used to build a regression model that correlates them with the observed biological activity. lshtm.ac.ukacs.org A robust QSAR model can be a powerful tool for prioritizing the synthesis of new derivatives of 7-Chloro-1,3-benzothiazol-5-amine with potentially improved activity. chula.ac.th

Elucidation of Structural Determinants for Activity

The biological and chemical activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. For 7-Chloro-1,3-benzothiazol-5-amine, the chlorine and amine groups are key determinants of its reactivity.

The chlorine substituent at the 7-position acts as an electron-withdrawing group, which can influence the electronic distribution across the benzothiazole core. Studies on analogous compounds have shown that a chloro group can enhance the electrophilicity at certain positions, making the molecule susceptible to nucleophilic attack. For instance, in the related 2-chloro-1,3-benzothiazol-5-amine, the chlorine atom enhances electrophilicity at the C2 position. The position of the halogen is crucial; a chloro group at position 4 of a 2-mercaptobenzothiazole (B37678) has been found to increase antifungal activity, while a chloro substituent at position 6 can encourage sensitivity in cancer cell lines. derpharmachemica.com

Conversely, the amino group at the 5-position is a strong electron-donating group. This increases the electron density of the aromatic system, particularly at the ortho and para positions. The Highest Occupied Molecular Orbital (HOMO), which indicates likely sites for nucleophilic reactivity, is localized on the thiazole (B1198619) sulfur and the amino group. This dual substitution with both an electron-withdrawing chloro group and an electron-donating amino group creates a unique electronic profile that dictates its interaction with biological targets and its utility as a synthetic intermediate.

Rational Design of Novel Analogues

The structural and electronic features of 7-Chloro-1,3-benzothiazol-5-amine make it a valuable scaffold for the rational design of new molecules with tailored properties. Medicinal chemists can systematically modify its structure to enhance desired biological activities.

One common strategy involves the chemical modification of the exocyclic amine group. As seen in studies on the analogous 2-amino-5-chlorobenzothiazole, this amine can be reacted with various electrophiles to introduce new heterocyclic moieties, such as benzimidazoles or thiazolidinones. rdd.edu.iqresearchgate.net These modifications can significantly alter the molecule's size, polarity, and hydrogen bonding capabilities, leading to novel derivatives with potentially improved pharmacological profiles. rdd.edu.iq

Another approach is the substitution at other positions of the benzothiazole ring, guided by structure-activity relationship (SAR) studies. jyoungpharm.org For example, synthesizing a series of analogues with different substituents on a phenyl ring attached to the benzothiazole core allows for probing the steric and electronic requirements of a biological target. mdpi.com By understanding how these modifications affect activity, more potent and selective compounds can be designed.

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting and interpreting the spectroscopic data of 7-Chloro-1,3-benzothiazol-5-amine. These predictions, when validated against experimental results, provide a deeper understanding of the molecule's electronic and vibrational properties.

Electronic Excitation Energies (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. For derivatives of benzothiazole, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as n→π* and π→π* transitions. acu.edu.inresearchgate.net

For the related compound 2-chloro-1,3-benzothiazol-5-amine, DFT calculations at the B3LYP/6-31G(d) level have been used to determine the energies of the frontier molecular orbitals. The energy of the HOMO is calculated to be -6.32 eV, while the LUMO energy is -1.89 eV. The resulting HOMO-LUMO energy gap of 4.43 eV is a key parameter that influences the molecule's electronic properties and reactivity.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.32 |

| LUMO Energy | -1.89 |

| Band Gap | 4.43 |

Vibrational Spectra Analysis

The vibrational modes of 7-Chloro-1,3-benzothiazol-5-amine can be investigated using infrared (IR) and Raman spectroscopy. DFT calculations are frequently employed to compute the harmonic vibrational frequencies, which can then be compared with experimental data. nih.gov A detailed interpretation of the vibrational spectra is often aided by a potential energy distribution (PED) analysis, which assigns the calculated frequencies to specific vibrational modes of the molecule. nih.gov

For the closely related isomer, 2-chloro-1,3-benzothiazol-5-amine, the prominent IR absorption bands have been identified, corresponding to specific functional groups and ring vibrations.

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| N–H stretch (amine) | 3350–3450 |

| C=N/C=S (thiazole ring) | 1590–1650 |

| C–Cl stretch | 750–800 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

NMR spectroscopy is a cornerstone technique for structure elucidation. The prediction of ¹H and ¹³C NMR chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach within DFT, has become a standard practice for validating proposed structures. acs.org The accuracy of these predictions is sensitive to factors like the orientation of substituent groups. acs.org

Experimental NMR data for the analogous compound 2-chloro-1,3-benzothiazol-5-amine dissolved in DMSO-d₆ provides characteristic chemical shifts for the protons and carbons in the molecule.

| Proton Type | Chemical Shift (ppm) |

|---|---|

| Aromatic protons | 6.8–7.5 |

| Amine (–NH₂) | ~5.2 |

| Carbon Type | Chemical Shift (ppm) |

|---|---|

| Thiazole carbons | 165–170 |

| C-2 (Cl-substituted) | 152–155 |

| C-5 (NH₂-substituted) | 125–128 |

Natural Bond Orbital (NBO) Analysis

NBO analysis is a computational method used to study charge distribution, intramolecular charge transfer, and the nature of bonding within a molecule. researchgate.net It provides a localized picture of the electron density in terms of atomic orbitals and chemical bonds.

For 7-Chloro-1,3-benzothiazol-5-amine, NBO analysis helps to rationalize its electronic structure. The analysis of frontier molecular orbitals, a key component of NBO studies, reveals important aspects of its reactivity. The HOMO is primarily localized on the electron-rich regions of the molecule, namely the thiazole sulfur atom and the amino group. This indicates that these sites are the most probable for electrophilic attack. In contrast, the LUMO is centered on the carbon atom substituted with the chlorine atom, suggesting this is a likely site for nucleophilic attack. These findings from NBO analysis are crucial for understanding the molecule's reactivity patterns and for designing new chemical reactions.

7 Chloro 1,3 Benzothiazol 5 Amine As a Synthetic Intermediate

Building Block for Complex Heterocyclic Architectures

The inherent reactivity of the amino group on the benzothiazole (B30560) scaffold allows for its elaboration into more complex, fused heterocyclic systems. While specific examples directly utilizing 7-Chloro-1,3-benzothiazol-5-amine are not extensively documented in readily available literature, the reactivity of analogous aminobenzothiazoles provides a strong indication of its synthetic potential.

For instance, aminobenzothiazoles are known to be key starting materials in the synthesis of fused nitrogen-containing heterocycles. Classic reactions such as the Skraup and Doebner-von Miller syntheses, which are used to construct quinoline (B57606) rings, can theoretically be applied to 7-Chloro-1,3-benzothiazol-5-amine. wikipedia.orgwikipedia.orgiipseries.orgnih.gov In these reactions, the amino group of the benzothiazole would react with α,β-unsaturated carbonyl compounds or their precursors to form a new six-membered nitrogen-containing ring fused to the benzene (B151609) portion of the benzothiazole. This would result in the formation of complex tetracyclic systems, such as thiazolo[5,4-f]quinolines.

Furthermore, the amino group can react with β-ketoesters to form fused pyrimidine (B1678525) rings. beilstein-journals.orgnih.gov This type of cyclocondensation reaction is a common strategy for building pyrimidobenzothiazole structures. The reaction typically proceeds through initial Michael addition or condensation, followed by intramolecular cyclization and dehydration to yield the final fused heterocyclic product.

The synthesis of other complex heterocyclic systems, such as diazepines, from aminobenzothiazole precursors has also been explored, suggesting that 7-Chloro-1,3-benzothiazol-5-amine could be a viable starting material for seven-membered heterocyclic rings. arabjchem.orgnih.gov

Precursor in Organic Synthesis

As a primary aromatic amine, 7-Chloro-1,3-benzothiazol-5-amine can undergo a wide range of chemical transformations, making it a versatile precursor in organic synthesis. The amino group can be readily diazotized and converted into a variety of other functional groups, or it can participate in coupling reactions to form larger molecular frameworks.

One of the fundamental reactions of the amino group is its acylation with acyl chlorides or anhydrides. This reaction is often the first step in a multi-step synthesis to introduce new functionalities or to build up more complex structures. The resulting amides can then undergo further transformations.

The amino group is also a key functional group for the formation of Schiff bases (imines) through condensation with aldehydes and ketones. These Schiff bases are themselves important intermediates in the synthesis of other heterocyclic compounds, such as azetidinones (β-lactams).

Role in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. dntb.gov.uaresearchgate.netnih.gov Aminobenzothiazoles are frequently employed as one of the key components in such reactions.

While specific MCRs involving 7-Chloro-1,3-benzothiazol-5-amine are not prominently reported, the reactivity of the amino group makes it an ideal candidate for participation in various MCRs. For example, in Biginelli-type reactions, an amine, a β-dicarbonyl compound, and an aldehyde react to form dihydropyrimidinones. nih.gov It is conceivable that 7-Chloro-1,3-benzothiazol-5-amine could serve as the amine component in such a reaction, leading to the formation of complex benzothiazole-substituted pyrimidine derivatives.

The development of novel MCRs is an active area of research, and the use of functionalized building blocks like 7-Chloro-1,3-benzothiazol-5-amine offers opportunities for the discovery of new and efficient synthetic routes to diverse heterocyclic compounds.

Advanced Applications of 7 Chloro 1,3 Benzothiazol 5 Amine and Its Derivatives

Optoelectronic Materials

The benzothiazole (B30560) scaffold is a subject of significant interest in the field of optoelectronics. Its derivatives are widely utilized in the creation of fluorescent materials and electroluminescent devices. mdpi.com The electronic properties and structural rigidity inherent to the benzothiazole core contribute to its suitability for these applications. While direct applications of 7-Chloro-1,3-benzothiazol-5-amine are not extensively detailed, the functional capabilities of its derivatives and related compounds underscore the potential of this chemical family.

Fluorescent Probes and Dyes

The benzothiazole ring is a key component in various fluorescent dyes and probes. mdpi.com Derivatives are engineered to exhibit intense fluorescence, a characteristic that is highly dependent on the molecular structure and substituents. nih.gov For instance, some coumarin (B35378) dyes incorporating a benzothiazole moiety are known to emit blue-green light and are used as fluorescent probes and in tunable dye lasers. researchgate.net

A notable derivatizing agent, 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), which is structurally related to the benzothiazole family, is non-fluorescent by itself but reacts with primary and secondary amines to yield highly fluorescent products. nih.govthomassci.com This reaction allows for the sensitive detection of otherwise non-fluorescent, amine-containing molecules. The resulting NBD-amino derivatives are intensely colored and exhibit strong fluorescence, making them valuable in analytical chemistry. nih.gov The fluorescence properties of these derivatives depend on the nature of the amine they react with.

Table 1: Fluorescence Properties of NBD-Cl Amine Adducts

| Amine Type | Excitation Wavelength (λex) | Emission Wavelength (λem) |

|---|---|---|

| Primary Amines | 465 nm | 535 nm |

| Secondary Amines | 485 nm | 540 nm |

Data sourced from methanol (B129727) solvent analysis. thomassci.com

This reactivity makes NBD-Cl a versatile tool for converting colorless and non-fluorescent compounds into derivatives that can be readily detected and quantified using spectrofluorimetry. nih.gov

Electroluminescent Devices

Benzothiazole derivatives are recognized for their application in electroluminescent materials. mdpi.com The development of organic light-emitting devices (OLEDs) often incorporates heterocyclic compounds. While specific data on 7-Chloro-1,3-benzothiazol-5-amine in OLEDs is limited, related heterocyclic structures like aza-dibenzothiophenes, which also contain a sulfur-nitrogen heterocyclic system, are used as host materials in the emissive layer of OLEDs to enhance stability, efficiency, and operational lifetime. google.com The design of new materials for such devices is an active area of research, with a focus on creating compounds that possess favorable electronic and light-emitting properties. mdpi.comgoogle.com

Organic Radical and Semiconductor Research

The unique electronic profile of sulfur-nitrogen heterocycles like benzothiazoles makes them attractive for research into organic radicals and semiconductors. The ability of these systems to be reversibly interconverted between different electronic states is a key feature. For example, the related benzo scielo.brnih.govtandfonline.comdithiazole structures can exist as a stable cation, a neutral compound, or a radical, all of which are interconvertible through simple chemical transformations. This characteristic is fundamental to their potential use in materials chemistry, including as organic semiconductors.

Chemical Sensors

The reactivity of the amine group in benzothiazole derivatives, as well as the electronic nature of the heterocyclic core, allows these compounds to serve as platforms for chemical sensors. The derivatization of amines with reagents like 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) is a prime example of this application. tandfonline.com This reaction, which produces a color change and fluorescence, forms the basis for detecting and quantifying a wide range of pharmaceutical amines and amino acids. tandfonline.comresearchgate.net The resulting colored and fluorescent products allow for visual or instrumental detection, making NBD-Cl and by extension, reactive amines, useful components in the development of chemical sensors. nih.govresearchgate.net

Analytical Derivatization Techniques

The primary amine group of 7-Chloro-1,3-benzothiazol-5-amine makes it a candidate for analytical derivatization, a process that modifies a compound to make it more easily detectable. This is particularly useful for molecules that lack a strong chromophore (a part of a molecule that absorbs light) or fluorophore. nih.gov

Spectrophotometric Detection

A widely used method for the analysis of primary and secondary amines involves derivatization with 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). tandfonline.com This reagent reacts with the amine to form a stable, yellow-colored product that can be measured with a UV-Vis spectrophotometer. scielo.brnih.gov This nucleophilic substitution reaction is a robust method for quantifying amine-containing compounds in various samples, including pharmaceutical preparations. nih.govtandfonline.com

The reaction conditions, such as pH, temperature, and reaction time, are optimized to ensure complete derivatization and achieve maximum sensitivity. scielo.brnih.gov The resulting adducts typically show a maximum absorbance (λmax) at a specific wavelength, which is used for quantification. For example, the reaction product of NBD-Cl with the amino acid L-ornithine has an absorbance maximum at 469 nm. nih.gov This derivatization strategy has been successfully applied to determine various pharmaceuticals and amino acids. scielo.broup.com

Table 2: Analytical Parameters for Spectrophotometric Determination using NBD-Cl

| Analyte Type | Linear Range (μg/mL) | Detection Limit (μg/mL) | λmax (nm) |

|---|---|---|---|

| Gliclazide | 2–20 | 0.2 | 400 |

| L-ornithine | 5–50 | Not specified | 469 |

| Various Drugs | 2.0–250 | Not specified | Not specified |

Data compiled from multiple studies. scielo.brnih.govoup.com

The reliability of these methods is typically validated according to established guidelines, demonstrating good accuracy and precision. nih.govoup.com The stoichiometric ratio of the reaction between NBD-Cl and a compound with two primary amine groups, like L-ornithine, has been found to be 2:1 (NBD-Cl:analyte). nih.gov

Spectrofluorimetric Quantification

Spectrofluorimetry is a highly sensitive analytical technique used for the quantitative determination of fluorescent compounds. For molecules that are not intrinsically fluorescent, derivatization with a fluorogenic reagent is a common strategy to enable their detection and quantification by this method. This approach is particularly relevant for amino-substituted benzothiazoles, where the amino group provides a reactive site for labeling. While specific studies on the spectrofluorimetric quantification of 7-Chloro-1,3-benzothiazol-5-amine are not extensively documented in publicly available research, the methodologies developed for its amino-containing derivatives, such as pramipexole (B1678040), serve as an excellent proxy to illustrate the principles and applications of this technique.

Research has successfully demonstrated the quantification of pramipexole, a drug containing a secondary amino group attached to a tetrahydro-benzothiazole core, through derivatization. scielo.brsci-hub.se These methods leverage the reaction of the amino group with specific reagents to form highly fluorescent products, allowing for sensitive measurement.

Derivatization with 7-Chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD-Cl)

One established method involves the derivatization of amine-containing drugs with 7-Chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD-Cl). scielo.brnih.gov NBD-Cl reacts with primary or secondary amino groups to yield a intensely fluorescent derivative. In a study involving pramipexole, the reaction was optimized in a borate (B1201080) buffer, and the resulting product was measured spectrofluorimetrically. scielo.br The reaction proceeds quantitatively under controlled conditions of pH and temperature, typically requiring heating to ensure completion. nih.gov The fluorescent adduct exhibits distinct excitation and emission maxima, which are used for selective quantification.

The method was found to be linear over a specific concentration range, demonstrating its suitability for quantitative analysis. scielo.br The key parameters for the spectrofluorimetric determination of pramipexole using NBD-Cl are summarized below.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 467 nm | scielo.br |

| Emission Wavelength (λem) | 538 nm | scielo.br |

| Linearity Range | 0.3–3.0 µg/mL | scielo.br |

| Correlation Coefficient (r) | 0.9983 | scielo.br |

This table presents the spectrofluorimetric parameters for the quantification of pramipexole after derivatization with NBD-Cl.

Derivatization with Fluorescamine

Another highly effective fluorogenic reagent for primary and secondary amines is fluorescamine. It reacts rapidly with amines at room temperature in aqueous buffered solutions (pH 7.5) to form a stable, fluorescent pyrrolidinone-type product. sci-hub.se This reaction forms the basis of a sensitive spectrofluorimetric method for quantifying pramipexole. sci-hub.se The method's development and validation involved optimizing several experimental factors, including pH, buffer concentration, and reagent volume, to maximize the fluorescence intensity of the resulting product. sci-hub.se

The high sensitivity of this method is reflected in its low limit of detection (LOD) and limit of quantification (LOQ). The fluorescence of the product was measured at an emission wavelength of 480 nm after excitation at 391 nm. sci-hub.se

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 391 nm | sci-hub.se |

| Emission Wavelength (λem) | 480 nm | sci-hub.se |

| Linearity Range | 0.05–2.0 µg/mL | sci-hub.se |

| Limit of Detection (LOD) | 15 ng/mL | sci-hub.se |

| Limit of Quantification (LOQ) | 47 ng/mL | sci-hub.se |

| Correlation Coefficient (r) | 0.9994 | sci-hub.se |

This table outlines the validated parameters for the spectrofluorimetric quantification of pramipexole using fluorescamine.

These examples of derivatization-based spectrofluorimetric methods highlight a robust and sensitive approach for the quantification of amino-benzothiazole derivatives. The reactivity of the amino group is key to the success of this strategy, allowing for the introduction of a fluorophore and enabling trace-level analysis in various samples.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthesis Pathways

The synthesis of benzothiazole (B30560) derivatives has traditionally involved methods such as the condensation of 2-aminobenzenethiol with various carbonyl compounds. mdpi.com However, the future of chemical synthesis lies in the adoption of greener and more sustainable practices.

Key Future Research Areas:

Green Chemistry Approaches: There is a significant push towards developing synthesis routes that align with the principles of green chemistry. mdpi.com This includes the use of environmentally benign solvents (like water), renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis. mdpi.com Research into catalytic systems, particularly those that are metal-free or use abundant, non-toxic metals, will be crucial. mdpi.com

Flow Chemistry: The use of continuous flow reactors offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Adapting and optimizing the synthesis of 7-Chloro-1,3-benzothiazol-5-amine and its derivatives for flow chemistry systems is a promising avenue for industrial-scale production.

A comparative look at traditional versus emerging synthetic methods highlights the shift towards sustainability:

| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |

| Solvents | Often uses volatile organic compounds (VOCs) | Prefers water, ionic liquids, or solvent-free conditions |

| Catalysts | May use stoichiometric, often toxic reagents | Employs catalytic amounts of recyclable, non-toxic materials |

| Energy | Typically requires high temperatures and long reaction times | Utilizes microwave or ultrasound irradiation for rapid heating |

| Waste | Generates significant amounts of byproducts | Aims for high atom economy and minimal waste |

Application of Artificial Intelligence and Machine Learning in Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. nih.gov These computational tools can analyze vast datasets to predict molecular properties, identify potential drug targets, and design novel compounds with desired characteristics. nih.govacs.org

Prospective Applications:

Predictive Modeling: Machine learning algorithms can be trained on existing data for benzothiazole derivatives to build quantitative structure-activity relationship (QSAR) models. nih.govresearchgate.net These models can then predict the biological activity, toxicity, and pharmacokinetic properties of new, unsynthesized analogs of 7-Chloro-1,3-benzothiazol-5-amine, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules based on a set of desired properties. By providing the core structure of 7-Chloro-1,3-benzothiazol-5-amine and specifying target activities (e.g., anticancer, anti-inflammatory), AI can generate novel derivatives with high predicted efficacy. nih.govnih.gov

Reaction Prediction and Optimization: AI can also be used to predict the outcomes of chemical reactions and suggest optimal reaction conditions. This can significantly accelerate the development of new synthetic pathways for 7-Chloro-1,3-benzothiazol-5-amine and its derivatives.

The synergy between AI and chemistry is creating a new paradigm in molecular design:

| AI/ML Application | Description | Potential Impact on 7-Chloro-1,3-benzothiazol-5-amine Research |

| QSAR Modeling | Develops mathematical models to correlate chemical structure with biological activity. nih.govresearchgate.net | Rapidly screen virtual libraries of derivatives to identify potent analogs. |

| Generative Models | Creates novel molecular structures with desired properties. | Design of next-generation compounds with improved efficacy and safety profiles. |

| Reaction Informatics | Predicts reaction outcomes and optimizes synthetic routes. | Accelerate the discovery of more efficient and sustainable synthesis methods. |

Exploration of Underexplored Reactivity Profiles

While the fundamental reactivity of the benzothiazole ring system is well-understood, there are still many unexplored avenues for the functionalization of specific derivatives like 7-Chloro-1,3-benzothiazol-5-amine.

Future Research Focus:

Late-Stage Functionalization: Developing methods for the selective modification of the 7-Chloro-1,3-benzothiazol-5-amine scaffold at a late stage in the synthesis is highly desirable. This would allow for the rapid generation of a diverse library of analogs from a common intermediate, facilitating structure-activity relationship studies.

Novel Cross-Coupling Reactions: The chloro and amine groups on the benzene (B151609) ring, as well as various positions on the thiazole (B1198619) ring, offer multiple sites for modification via modern cross-coupling reactions. Exploring a wider range of coupling partners and catalytic systems could lead to the synthesis of novel and complex derivatives with unique properties.

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful and sustainable tool in organic synthesis. Investigating the application of photoredox catalysis to the functionalization of 7-Chloro-1,3-benzothiazol-5-amine could unlock new and previously inaccessible chemical transformations.

The exploration of new reactions will expand the chemical space accessible from this starting material:

| Reactivity Area | Description | Potential Outcome |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds. | More efficient and atom-economical synthesis of derivatives. |

| Photocatalysis | Using light to enable new chemical transformations. mdpi.com | Access to novel molecular architectures under mild conditions. |

| Biocatalysis | Employing enzymes to perform selective reactions. | Environmentally friendly synthesis of chiral derivatives. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Chloro-1,3-benzothiazol-5-amine, and how can reaction conditions be systematically optimized?

- Methodology : Begin with nucleophilic substitution or condensation reactions using precursors like 5-amino-1,3-benzothiazole derivatives. For example, describes heating 7-chloro-1,5-benzodiazepine-2,4-dione with dimethylformamide-dimethylacetal at 373 K for 4 hours, followed by recrystallization from petroleum ether . Optimize parameters (temperature, solvent, catalyst) via Design of Experiments (DoE) to maximize yield. Use HPLC or GC-MS to monitor reaction progress and purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure and purity of 7-Chloro-1,3-benzothiazol-5-amine?

- Methodology :

- ¹H/¹³C NMR : Compare chemical shifts to analogous benzothiazole derivatives (e.g., δ ~6.8–7.5 ppm for aromatic protons) .

- IR : Identify characteristic bands (e.g., N-H stretch ~3300 cm⁻¹, C-Cl ~550 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 185.6 (calculated for C₇H₅ClN₂S). Use high-resolution MS for isotopic pattern validation .

Q. What purification strategies are effective for removing chlorinated byproducts in benzothiazole synthesis?

- Methodology : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. highlights dichloromethane washing and petroleum ether recrystallization as effective for similar compounds . Monitor purity via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of 7-Chloro-1,3-benzothiazol-5-amine?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . For example, employed SHELX to determine bond angles and torsion angles in thiazol-2-amine derivatives, confirming planar benzothiazole rings and Cl-substituent orientation . Refinement parameters (R-factor < 0.05) ensure accuracy .

Q. What strategies can address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology : Conduct dose-response assays across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria, cancer cells) to identify selectivity. suggests testing derivatives with varying substituents (e.g., fluorine at position 6) to isolate structure-activity relationships (SAR) . Use ANOVA to statistically validate discrepancies in IC₅₀ values .

Q. How can computational modeling predict the reactivity of 7-Chloro-1,3-benzothiazol-5-amine in nucleophilic substitution reactions?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electrophilic centers. Compare with experimental data from , where chloro-substituted benzothiazoles reacted with amines under basic conditions . Validate predictions via kinetic studies (e.g., Hammett plots) .

Key Considerations for Researchers

- Contradiction Analysis : When SAR data conflicts (e.g., enhanced activity with fluorine substitution but increased toxicity), use meta-analysis to isolate variables (e.g., lipophilicity, hydrogen bonding) .

- Advanced Characterization : Pair SC-XRD with Hirshfeld surface analysis to study intermolecular interactions influencing crystal packing .

- Synthetic Scalability : Optimize solvent-free or microwave-assisted routes to reduce energy consumption and byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.